molecular formula C12H15NO2 B1397855 methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate CAS No. 1215017-84-7

methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate

Cat. No.: B1397855
CAS No.: 1215017-84-7
M. Wt: 205.25 g/mol
InChI Key: NGAUPYHKVCKENR-UHFFFAOYSA-N
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Description

methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with a carboxylic acid methyl ester and an amino-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or other ring-forming methodologies.

    Introduction of the Carboxylic Acid Methyl Ester Group: This step often involves esterification reactions using methanol and a suitable acid catalyst.

    Attachment of the Amino-Phenyl Group: This can be accomplished through nucleophilic substitution reactions where an amino group is introduced to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or sulfonation agents.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated phenyl derivatives.

Scientific Research Applications

methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester
  • 1-(4-Hydroxy-phenyl)-cyclobutanecarboxylic acid methyl ester
  • 1-(4-Methoxy-phenyl)-cyclobutanecarboxylic acid methyl ester

Uniqueness: methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAUPYHKVCKENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215017-84-7
Record name 1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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